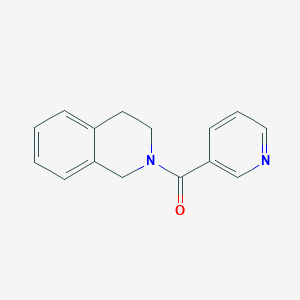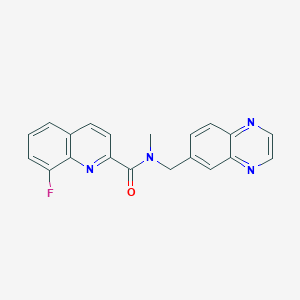
2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, can be achieved through various synthetic routes. A notable method involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, leading to the selective formation of tetrahydroquinoline derivatives in moderate to good yields. This process is influenced by the electronic nature of the substituents present in the reactants (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, is characterized by the presence of a saturated cyclohexane ring fused to an aromatic pyridine moiety. This structure is pivotal in defining the chemical reactivity and properties of these compounds. X-ray structure analyses have been used to support the structures of related tetrahydroquinoline compounds, providing insights into their conformation and electronic distribution (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroisoquinolines, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, undergo various chemical reactions owing to their rich electronic and structural features. For instance, they can participate in Lewis acid-catalyzed cycloadditions, domino reactions involving oxidative dehydrogenation, and cyclization processes, leading to the synthesis of complex heterocyclic compounds. These reactions underscore the versatility and reactivity of tetrahydroisoquinoline derivatives in organic synthesis (Lavilla, Bernabeu, Carranco, & Díaz, 2003).
科学的研究の応用
Synthesis Protocols
- Synthesis of Pyrrolidine and Tetrahydroquinoline Derivatives: A study by Lu and Shi (2007) demonstrates the preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives using arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid. This synthesis depends on the electronic nature of the reactants and offers a pathway to produce various derivatives selectively (Lu & Shi, 2007).
Chemical Transformations and Applications
Redox-Neutral α-Amidation
Zhu and Seidel (2016) describe a process where 1,2,3,4-tetrahydroisoquinoline undergoes redox-neutral α-amidation with concurrent N-alkylation when reacted with aromatic aldehydes and isocyanides. This new variant of the Ugi reaction, promoted by acetic acid, offers a novel approach for functionalizing tetrahydroisoquinoline derivatives (Zhu & Seidel, 2016).
Redox-Neutral Annulations with Dual C–H Functionalization
In another study by Zhu and Seidel (2017), amines such as 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes and their pyridine analogues. This process involves dual C–H bond functionalization and is promoted solely by acetic acid, highlighting a potential pathway for creating complex molecular structures (Zhu & Seidel, 2017).
Pharmaceutical Applications
Synthesis of Pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones
Majumdar and Mukhopadhyay (2003) synthesized a number of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from 1,3-dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones. This process, which involves intramolecular addition of aryl radical to the uracil ring, could be significant in the development of new pharmaceutical compounds (Majumdar & Mukhopadhyay, 2003).
Anticancer Potency of Iridium(III) Complexes
Carrasco et al. (2020) report on the synthesis of structurally strained half-sandwich iridium(III) complexes incorporating 2-((2,3,4,5-tetramethylcyclopentadienyl)methyl)pyridine. These complexes exhibit exceptional potency against MCF7 cancer cells, suggesting a new class of organo-iridium drug candidates for cancer treatment (Carrasco et al., 2020).
Biomedical Implications
- Presence in Parkinsonian and Normal Human Brains: Niwa et al. (1987) identified 1,2,3,4-tetrahydroisoquinoline in parkinsonian and normal human brains. The study found that this compound, an analogue of MPTP, was markedly increased in parkinsonian brains, suggesting it could be an endogenous neurotoxin related to Parkinson's disease (Niwa et al., 1987).
作用機序
Safety and Hazards
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17/h1-6,8,10H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTBLKTWVIFNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)